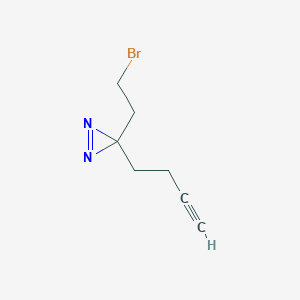

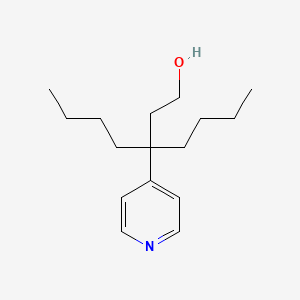

(2-Methyloxan-2-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(2-Methyloxan-2-yl)methanol” is a chemical compound with the CAS Number: 99335-70-3 . It has a molecular weight of 130.19 and its IUPAC name is (2-methyltetrahydro-2H-pyran-2-yl)methanol . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H14O2/c1-7(6-8)4-2-3-5-9-7/h8H,2-6H2,1H3 . This indicates that the molecule consists of 7 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen

Methanol as a Hydrogen Source and C1 Synthon

Methanol, including its derivatives such as (2-Methyloxan-2-yl)methanol, finds significant applications as a hydrogen source and C1 synthon in chemical synthesis and energy technologies. Notably, it is utilized in the selective N-methylation of amines, employing catalysts like RuCl3.xH2O, demonstrating its versatility in organic synthesis (Sarki et al., 2021).

Methanol in Industrial Applications

Methanol is a cornerstone in the chemical industry, serving as a fundamental building block for more complex chemical structures. Its role extends to being a clean-burning fuel with a high octane number. The conversion of CO2 to methanol is a notable method for reducing CO2 emissions, making methanol production a significant energy carrier for hydrogen storage and conservation. Additionally, methanol is used in the production of various chemicals like DME, hydrogen, and in direct methanol fuel cells (Dalena et al., 2018).

Methanol in Catalytic Processes

Methanol plays a critical role in catalytic processes, such as the hydrogenation of CO2 to methanol over specific catalysts. This involves investigating the nature of the catalyst, redox behavior of copper in various oxidation states, and the formation of precursor species in methanol synthesis (Gao & Au, 2000).

Biotechnological Applications

The use of methanol in bioprocess technology with methylotrophic bacteria is well-established. The sequencing of methylotroph genomes and advances in genetic engineering have expanded the potential for producing fine and bulk chemicals using methanol as an alternative carbon source (Schrader et al., 2009).

Methanol in Organic Synthesis and Drug Discovery

Methanol's utilization as a C1 source for forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds is significant in organic synthesis and drug discovery. The synthesis of C-, N-, and O-methylated products, common in natural products and chemicals, highlights the importance of methanol in these fields (Natte et al., 2017).

Methanol Oxidation in Catalyst Research

Methanol oxidation serves as a test reaction to investigate metal, support, and metal-support interactions in various catalysts. This includes studying the effect of Au loading, particle size, and the identification of intermediates in methanol oxidation (Kähler et al., 2013).

Engineering Microbial Conversion of Methanol

Efforts to engineer microorganisms like Escherichia coli for converting methanol to metabolites have been made. This includes the use of specific methanol dehydrogenases and pathway enzymes for methanol assimilation, demonstrating the potential of methanol in synthetic biology (Whitaker et al., 2017).

Safety and Hazards

Eigenschaften

IUPAC Name |

(2-methyloxan-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-7(6-8)4-2-3-5-9-7/h8H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOZMKNPLACXAEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCO1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2411426.png)

![N-(2-pyrimidinyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2411428.png)

![3-[7-(difluoromethyl)-5-(1-ethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B2411430.png)

![2-benzyl-1-pentyl-1H-benzo[d]imidazole](/img/structure/B2411431.png)

![6-amino-5-[(dimethylamino)methyl]-1-(furan-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2411433.png)

![methyl N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]leucinate](/img/structure/B2411438.png)

![(Z)-methyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate](/img/structure/B2411445.png)